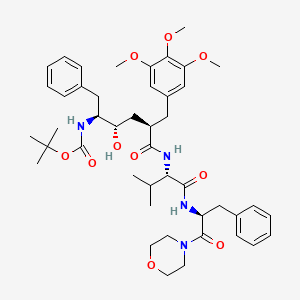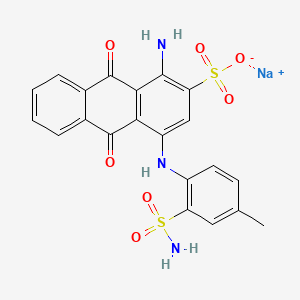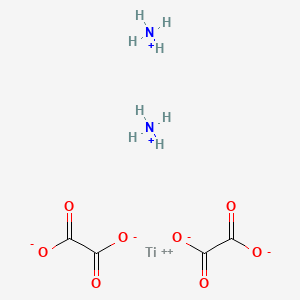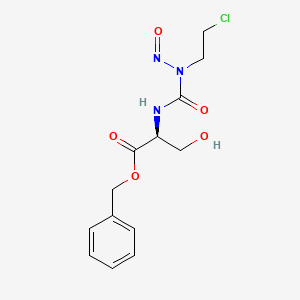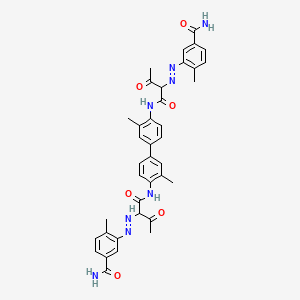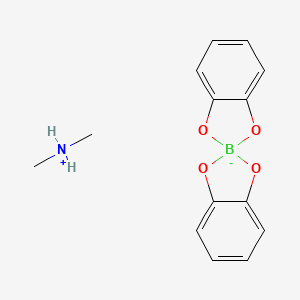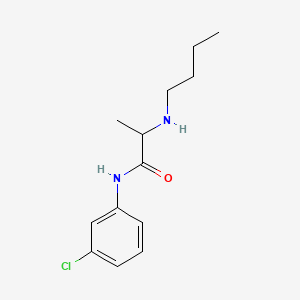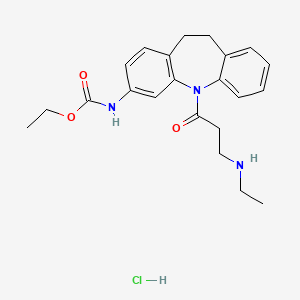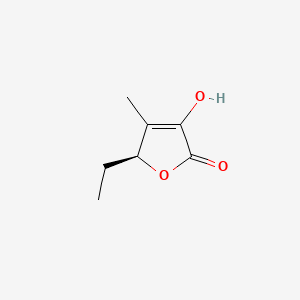
(-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone . This compound is a furanone derivative with a molecular formula of C7H10O3 and a molecular weight of 142.15 g/mol . It is characterized by its unique structure, which includes a furan ring substituted with ethyl, hydroxy, and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with formaldehyde and a base, followed by acid-catalyzed cyclization to form the furanone ring. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents such as sodium borohydride.
Substitution: The ethyl and methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of 5-ethyl-3-oxo-4-methyl-2(5H)-furanone.
Reduction: Formation of 5-ethyl-3-hydroxy-4-methyl-2,3-dihydrofuranone.
Substitution: Formation of halogenated derivatives such as 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone bromide.
Aplicaciones Científicas De Investigación
5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma, often described as caramel-like or fruity.
Mecanismo De Acción
The mechanism of action of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Its antimicrobial activity is thought to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparación Con Compuestos Similares
5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone can be compared with other furanone derivatives such as:
4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its strawberry-like aroma and used in the flavor industry.
5-methyl-3-hydroxy-4-pentyl-2(5H)-furanone: Exhibits similar chemical reactivity but with different physical properties due to the longer alkyl chain.
The uniqueness of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
144831-61-8 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
(2S)-2-ethyl-4-hydroxy-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3/t5-/m0/s1 |
Clave InChI |
IUFQZPBIRYFPFD-YFKPBYRVSA-N |
SMILES isomérico |
CC[C@H]1C(=C(C(=O)O1)O)C |
SMILES canónico |
CCC1C(=C(C(=O)O1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


